Product packaging for 2-Methoxypyrimidine-5-thiol(Cat. No.:)

2-Methoxypyrimidine-5-thiol

Cat. No.: B8146155
M. Wt: 142.18 g/mol
InChI Key: ZJUCJFRMQOTLFY-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-thiol is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B8146155 2-Methoxypyrimidine-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-5-6-2-4(9)3-7-5/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUCJFRMQOTLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrimidine Scaffolds in Modern Organic Synthesis and Chemical Sciences

The pyrimidine (B1678525) scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic synthesis and chemical sciences. ignited.innih.gov Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental role in biological systems. rroij.comgsconlinepress.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. ignited.innih.gov

In the realm of medicinal chemistry, pyrimidine derivatives have been instrumental in the development of a wide array of therapeutic agents. gsconlinepress.comnih.gov Their structural versatility allows for modifications that can fine-tune their biological activity, leading to the creation of drugs with enhanced efficacy and selectivity. rroij.comaphrc.org Researchers have successfully synthesized pyrimidine analogs with a remarkable range of medicinal properties, including:

Anticancer ignited.ingsconlinepress.com

Antiviral ignited.inrroij.com

Antibacterial ignited.innih.gov

Antifungal ignited.innih.gov

Anti-inflammatory nih.govmdpi.com

Antioxidant ignited.innih.gov

The development of synthetic methodologies to create diverse pyrimidine derivatives has been a major focus in organic chemistry. aphrc.orggrowingscience.com These advancements have not only facilitated the discovery of new drug candidates but have also contributed to the fields of agrochemicals and material science. aphrc.org The ability to introduce various functional groups onto the pyrimidine ring allows for the creation of compounds with tailored physical and chemical properties. researchgate.net

Application AreaExamples of Pyrimidine-Based Compounds
Medicinal Chemistry Antiviral drug Acyclovir, anticancer agents, anti-HIV drugs. rroij.com
Agrochemicals Herbicides and plant growth regulators. gsconlinepress.com
Natural Products Thiamine (Vitamin B1), Barbituric acid. nih.gov

Research Context of Thiol Substituted Pyrimidines and Their Derivatives

De Novo Synthetic Routes to this compound and Related Compounds

De novo synthesis offers a versatile approach to constructing the pyrimidine core with desired substituents. These methods typically involve the condensation and cyclization of open-chain molecules.

Cyclization-Based Syntheses of Pyrimidine-Thiols

A prominent method for synthesizing pyrimidine-thiols involves the cyclization of various precursors. One common approach utilizes chalcones, which are α,β-unsaturated ketones. The reaction of a chalcone (B49325) with thiourea in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, leads to the formation of 4,6-disubstituted pyrimidine-2-thiols. ashdin.comscialert.netimpactfactor.orgtubitak.gov.trarabjchem.org This reaction proceeds through a Michael addition of the thiourea to the chalcone, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The use of microwave irradiation can accelerate this process. tubitak.gov.tr

Another key strategy involves the reaction of a 1,3-dielectrophilic component with a urea (B33335) or thiourea derivative. scialert.netscispace.com For instance, the condensation of a 1,3-dicarbonyl compound with a suitable amidine-containing substrate is a well-established method for creating the pyrimidine skeleton. scispace.com The Biginelli reaction, a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, is a classic example of this approach for synthesizing dihydropyrimidinones and their thio-analogs. nih.govnih.gov

A specific route to a precursor of this compound starts with ethyl formate (B1220265) and methyl methoxyacetate. These undergo condensation and subsequent cyclization with thiourea to yield 2-thiol-4-hydroxy-5-methoxypyrimidine. patsnap.com

Table 1: Examples of Cyclization-Based Syntheses of Pyrimidine-Thiols

Precursors Reagents Product Reference(s)
Chalcone, Thiourea KOH, Ethanol (B145695) 4,6-Disubstituted pyrimidine-2-thiol ashdin.comimpactfactor.orgnih.gov
1,3-Dielectrophilic component, Urea derivative K2CO3, tert-Butanol (B103910) Substituted pyrimidine scialert.netscispace.com
Ethyl formate, Methyl methoxyacetate, Thiourea Sodium methoxide, Methanol 2-Thiol-4-hydroxy-5-methoxypyrimidine patsnap.com
1,3-Diaryl-2-propene-1-one, Thiourea Solid-phase microwave 4,6-Diarylpyrimidine-2(1H)-thiol tubitak.gov.tr

Approaches Involving Isothiocyanate Precursors

Isothiocyanates serve as valuable precursors in the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netexaly.comubi.pt Acryloyl isothiocyanate, for example, can react with nucleophiles to form a variety of heterocyclic structures. researchgate.net While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the reactivity of isothiocyanates suggests their potential utility in constructing the pyrimidine-thiol scaffold. For instance, the reaction of an appropriately substituted precursor with an isothiocyanate could lead to the formation of a thiourea intermediate, which could then undergo cyclization to form the desired pyrimidine ring.

Functional Group Interconversions Leading to this compound

This approach starts with a pre-formed pyrimidine ring and introduces the desired thiol and methoxy (B1213986) groups through a series of chemical transformations.

Nucleophilic Substitution of Halogenated Pyrimidines

A common and effective method for introducing a thiol group onto a pyrimidine ring is through the nucleophilic substitution of a halogen atom. nih.govtandfonline.com Pyrimidines with halogen substituents, particularly at the 2- and 4-positions, are susceptible to attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogens. tandfonline.com

For example, 2,4-dichloro-5-methoxypyrimidine (B27636) can serve as a starting material. patsnap.com The chlorine atoms can be displaced by sulfur nucleophiles. Fluorous thiols have been used as nucleophiles to displace chlorine from 2,4-dichloro-6-methylpyrimidine, demonstrating the feasibility of this type of reaction. nih.gov The reaction of a halogenated pyrimidine with a thiol or a protected thiol equivalent, often in the presence of a base, can yield the corresponding pyrimidine-thiol.

A general method for preparing thiols from alkyl halides involves using the hydrosulfide (B80085) anion (-SH) as a nucleophile in an SN2 reaction. libretexts.org A more controlled approach utilizes thiourea to form an isothiourea salt, which is then hydrolyzed to the thiol. libretexts.org

Thiolation Reactions of Pyrimidine Scaffolds

Thiolation involves the direct conversion of a carbonyl group or other functional group on the pyrimidine ring into a thiol or thioketone. While direct thiolation of a pyrimidine to form a thiol is less common, related transformations are known. For instance, the carbonyl group at the 4-position of a pyrimidine can be converted to a thiocarbonyl using reagents like phosphorus pentasulfide (P4S10). umich.edu This thiocarbonyl group is more reactive than the original carbonyl. umich.edu

Another strategy involves the reaction of a pyrimidine derivative with a sulfur-containing reagent. For instance, the reaction of 2-methylquinazolin-4(3H)-one with phosphorus pentasulfide and phosphorus oxychloride, followed by reaction with thiourea, yields the corresponding quinazoline-4-thiol. nih.gov While this is a fused pyrimidine system, the principle of converting a carbonyl to a thiol is applicable.

Reduction Pathways for Sulfur-Containing Pyrimidine Precursors

The synthesis of pyrimidine-thiols can also be achieved through the reduction of various sulfur-containing pyrimidine precursors. A common precursor is a disulfide. The S-S bond in disulfides can be cleaved through reduction to yield two thiol groups. libretexts.org This reduction can be accomplished using various reducing agents. In biochemical contexts, reducing agents like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are used to maintain proteins in their reduced (free thiol) state. libretexts.org

Another pathway involves the reduction of sulfonyl groups. While 2-sulfonylpyrimidines are noted for their reactivity towards thiols to form S-arylated products, the reduction of the sulfonyl group itself to a thiol is a potential, though less commonly cited, synthetic route. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The efficiency of synthesizing this compound and related pyrimidine-thiols is heavily dependent on the careful optimization of the synthetic route. This involves a systematic approach to refining reaction conditions to maximize product formation while minimizing impurities.

Solvent Selection and Reaction Condition Effects

The choice of solvent and the specific reaction conditions (e.g., temperature, reaction time) are pivotal in directing the outcome of pyrimidine-thiol synthesis. The polarity, boiling point, and solubilizing characteristics of the solvent can significantly influence reaction rates and equilibrium positions.

Research into the synthesis of various pyrimidine derivatives has highlighted the importance of solvent choice. For instance, in the synthesis of pyrimidine-2-thiol scaffolds, a combination of ethanol and the Lewis acid catalyst zinc chloride was found to be essential for the reaction to proceed. rasayanjournal.co.in The reaction was conducted at 80°C, indicating that thermal energy is required to overcome the activation barrier. rasayanjournal.co.in In other syntheses, polar aprotic solvents such as dimethylformamide (DMF) are used for nucleophilic substitution reactions to introduce the thiol group.

Alternative solvents like tert-butanol have also been reported as suitable for specific pyrimidine syntheses. semanticscholar.orgscialert.net The choice often depends on the specific reactants and the reaction mechanism. For example, the cyclocondensation reaction to form the pyrimidine ring may be favored in one solvent, while a subsequent functional group modification might require another.

Temperature is another critical parameter. While some syntheses require elevated temperatures, such as refluxing in toluene (B28343) or heating to 100–160°C, others can proceed efficiently at room temperature, particularly when employing highly active catalysts like L-proline nitrate (B79036) in methanol. japsonline.comrsc.org Furthermore, environmentally conscious approaches have explored solvent-free conditions, often using techniques like ball-milling or specialized catalysts such as nanozeolites, which can lead to high yields in shorter reaction times. researchgate.netresearchgate.net

Solvent/ConditionReactant/Reaction TypeTypical TemperatureObservationsReference
EthanolLewis acid-catalyzed cyclocondensation80 °CCrucial for the reaction in combination with ZnCl₂ catalyst. rasayanjournal.co.in
MethanolL-proline nitrate catalyzed Biginelli reactionRoom TemperatureEfficient for producing pyrimidine derivatives with high yield. japsonline.com
Dimethylformamide (DMF)Nucleophilic substitutionVariableEffective polar aprotic solvent for introducing thiolates.
tert-ButanolGeneral pyrimidine synthesisVariableReported as a suitable solvent in certain synthetic routes. semanticscholar.orgscialert.net
TolueneTwo-component reactionsRefluxUsed with nanocatalysts for the synthesis of pyridopyrimidines. rsc.org
Solvent-FreeBall-milling condensationN/A (Mechanical Energy)High yields in short reaction times without solvent or catalyst. researchgate.net

Catalysis in Pyrimidine-Thiol Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. The synthesis of pyrimidine-thiols is no exception, with a wide array of catalysts being employed to improve reaction outcomes.

Catalysts can range from simple acids and bases to complex organometallic compounds and nanocatalysts. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to effectively catalyze the formation of pyrimidine-2-thiol scaffolds by activating carbonyl groups towards nucleophilic attack. rasayanjournal.co.in Similarly, Brønsted acids like triflic acid (TFA) have been used to drive multicomponent cyclocondensation reactions. mdpi.com

In the context of green chemistry, heterogeneous catalysts and ionic liquids have gained prominence. Nanoparticles of NaX zeolite have been successfully used as a green catalyst for pyrazolo[3,4-d]pyrimidine-thiol synthesis, often under solvent-free conditions. researchgate.net Ionic liquids, such as L-proline nitrate, serve as both the catalyst and reaction medium, facilitating high yields at room temperature and offering potential for recyclability. japsonline.com The optimal catalyst concentration for L-proline nitrate was found to be 3 mol%, which resulted in a yield of 86.74%. japsonline.com

Advanced catalytic systems, including various nanocatalysts like Cu-doped TiO₂ and magnetic Fe₃O₄ core-shell structures, have been developed for the synthesis of fused pyrimidine systems. rsc.org These catalysts often allow for reactions to be performed under ambient or reflux conditions in solvents like ethanol, demonstrating high efficiency and the potential for easy separation and reuse. rsc.org

CatalystReaction TypeSolvent/ConditionKey AdvantagesReference
Zinc Chloride (ZnCl₂)Lewis acid catalysisEthanol, 80 °CEssential for C-C bond cleavage and cyclization. rasayanjournal.co.in
L-proline nitrateBiginelli multicomponent reactionMethanol, Room Temp.Environmentally friendly ionic liquid, high yield (86.74%). japsonline.com
Nanozeolite NaXCondensation reactionSolvent-free, RefluxGreen, reusable catalyst, requires less time and lower temp. researchgate.net
Cu-doped TiO₂ NanoparticlesPyrimidine ring formationUltrasonic irradiationEfficient nanocatalyst for forming fused pyrimidine rings. rsc.org
Triflic acid (TFA)Multicomponent cyclocondensationWaterEffective acid catalyst for pyrimidine ring formation. mdpi.com
None (Ball-milling)CondensationSolvent-freeEco-friendly, catalyst-free, high yields. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Methoxypyrimidine 5 Thiol

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring in 2-Methoxypyrimidine-5-thiol (B6265514) is influenced by the electronic effects of its substituents. The methoxy (B1213986) group at the 2-position and the thiol group at the 5-position are both electron-donating, which can activate the ring towards certain reactions while also directing the position of attack.

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. In related pyrimidine systems, substituents at the 2-, 4-, and 6-positions are often labile. For instance, studies on 2-sulfonylpyrimidines have shown they react rapidly with cysteine at neutral pH to form stable S-heteroarylated adducts. nih.gov This highlights the potential for nucleophiles to attack the C2 position.

Similarly, research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has demonstrated the lability of the methylthio group at the C2 position, which can be displaced by nucleophiles like the cyanide ion. rsc.org While the methoxy group in this compound is a poorer leaving group than a sulfonyl or chloro group, under forcing conditions or with potent nucleophiles, substitution at the C2 position could be envisaged. The reaction of 5-nitropyrimidine (B80762) with amidines can also lead to ring transformations, where a nucleophile initially attacks the electron-deficient C6 position, leading to a complex rearrangement.

Generally, electron-deficient rings like pyrimidine are resistant to electrophilic attack. However, the presence of activating, electron-donating groups such as the methoxy and thiol substituents in this compound increases the ring's electron density, making electrophilic substitution more feasible. The directing effects of these groups determine the position of attack. The methoxy group at C2 directs electrophiles to the ortho (C3, which is not available) and para (C5) positions. The thiol group at C5 would primarily direct incoming electrophiles to the ortho positions (C4 and C6). Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the adjacent thiol group.

Reactivity of the Thiol Moiety (–SH Group)

The thiol group is the most reactive site of the molecule under many conditions and is responsible for a significant portion of its chemical character.

Heterocyclic compounds bearing a thiol group adjacent to a ring nitrogen, such as 2-mercaptopyrimidines, exist as a mixture of two tautomeric forms: the thiol form (containing an –SH group) and the thione form (containing a C=S bond and an N-H bond). cdnsciencepub.com This equilibrium is a critical aspect of the molecule's chemistry.

The position of this equilibrium is highly dependent on the molecular environment. cdnsciencepub.comresearchgate.net In the gas phase or in dilute solutions of nonpolar solvents, the thiol form tends to predominate. cdnsciencepub.comnih.gov Conversely, in polar solvents and under conditions of self-association (higher concentrations), the equilibrium shifts significantly toward the more polar thione form. cdnsciencepub.comresearchgate.net For example, in ethanol (B145695) and water, the tautomeric equilibrium for 2-mercaptopyrimidine (B73435) is shifted almost exclusively towards the thione form. cdnsciencepub.com This tautomerism has profound implications for reactivity; for instance, oxidation to a disulfide requires the presence of the thiol tautomer. cdnsciencepub.com

Solvent TypePredominant TautomerReference
Nonpolar (e.g., Dichloroethane)Thiol researchgate.net
Polar (e.g., Ethanol, Water)Thione cdnsciencepub.comresearchgate.net
Gas PhaseThiol nih.gov
DioxaneThione cdnsciencepub.com

The thiol group is strongly nucleophilic, especially when deprotonated to the thiolate anion. This property allows it to readily participate in nucleophilic substitution reactions. rsc.org

Alkylation: The sulfur atom can be easily alkylated by reacting with alkyl halides (e.g., benzyl (B1604629) bromide) to form the corresponding thioethers. rsc.orgresearchgate.net This S-alkylation is a common and efficient transformation for thiols. Microwave-assisted alkylation has also been employed for related thiouracil compounds, demonstrating high yields and selectivity. researchgate.net

Acylation: Reaction with acylating agents, such as benzoyl chloride, under appropriate conditions (e.g., Schotten-Baumann) leads to the formation of thioesters. rsc.org

These reactions are fundamental for modifying the thiol group and are often used in the synthesis of more complex molecules. rsc.org

The thiol functionality is redox-active. The most common oxidative process is the conversion to a disulfide. cdnsciencepub.com Two thiol molecules can be oxidized to form a symmetrical disulfide (RSSR), a reaction that can be facilitated by mild oxidizing agents like iodine or even atmospheric oxygen. cdnsciencepub.comrsc.org This oxidation proceeds through the thiol tautomer, and the rate can be dependent on concentration. cdnsciencepub.com At higher concentrations, self-association favoring the thione form can lead to a decrease in the observed oxidation rate. cdnsciencepub.com This thiol-disulfide transformation is often reversible, implying potential biological relevance. cdnsciencepub.comresearchgate.net

The thiol group can also participate in other redox processes. For instance, thiols can act as reducing agents in certain chemical systems. In studies of pyrimidine-derived radicals, thiol compounds were shown to be involved in their reduction and in the formation of specific oxidation products like 5-(hydroperoxymethyl)-2'-deoxyuridine. nih.gov The reduction of the disulfide bond back to two thiol groups is a key reaction, completing the redox cycle.

Mechanistic Studies of this compound Reactions

The reactions involving this compound are of significant interest due to the compound's potential applications in various fields, including medicinal chemistry and materials science. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel derivatives with desired properties.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for this compound and its derivatives, such as 2-sulfonylpyrimidines, often involves a nucleophilic aromatic substitution (SNAr) mechanism. This is particularly evident in reactions with nucleophiles like cysteine. The reaction proceeds through a two-step addition-elimination process. In the initial step, the nucleophile attacks the electron-deficient pyrimidine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the pyrimidine ring and any electron-withdrawing substituents. The subsequent step involves the departure of the leaving group, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Computational studies, including Density Functional Theory (DFT), have been instrumental in elucidating these reaction pathways. These theoretical investigations provide insights into the transition states and intermediates, helping to rationalize the observed reactivity and regioselectivity. For instance, in the reaction of 2-sulfonylpyrimidines with cysteine, DFT calculations support a stepwise mechanism with the formation of a stable Meisenheimer-like intermediate.

The nature of the thiol group also allows for participation in Michael addition reactions when reacting with α,β-unsaturated carbonyl compounds. nih.gov Mechanistic studies of such reactions, often employing computational methods, have highlighted the importance of base catalysis. nih.govrsc.orgrsc.org In these pathways, a base facilitates the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then adds to the Michael acceptor. nih.gov The reaction can proceed through different intermediates, and the specific pathway can be influenced by the solvent, initiator, and the electronic nature of the reactants. rsc.org

The identification of transient intermediates in these reactions is often challenging but crucial for a complete mechanistic understanding. Techniques such as mass spectrometry can be employed to detect and characterize these short-lived species. nih.gov

Table 1: Key Aspects of Reaction Pathways for Pyrimidine-Thiol Derivatives

Reaction TypeKey Mechanistic StepsIntermediatesInfluencing Factors
Nucleophilic Aromatic Substitution (SNAr)1. Nucleophilic attackMeisenheimer complexNature of nucleophile, leaving group, and solvent
2. Elimination of leaving group
Michael Addition1. Base-catalyzed thiol deprotonationThiolate anion, Enolate intermediateBase strength, solvent polarity, electronic properties of reactants
2. Nucleophilic addition to α,β-unsaturated system
3. Protonation

This table provides a generalized overview based on the reactivity of related pyrimidine-thiol compounds.

Stereochemical Considerations in Derivatives

When this compound is used as a precursor for the synthesis of more complex molecules, particularly those with chiral centers, stereochemical considerations become paramount. The introduction of chirality can significantly impact the biological activity and physical properties of the resulting derivatives.

The stereochemical outcome of reactions involving the pyrimidine core or the thiol side chain can be influenced by several factors. In reactions where new stereocenters are formed, the facial selectivity of the attack of a reagent on the pyrimidine ring or a prochiral substrate can be directed by existing chiral elements in the molecule or by the use of chiral catalysts.

For instance, in the synthesis of derivatives where the thiol group is reacted with a chiral electrophile, the formation of diastereomers is possible. The relative stereochemistry of these products will be determined by the steric and electronic interactions in the transition state. Understanding these interactions is crucial for controlling the stereoselectivity of the reaction and obtaining the desired stereoisomer.

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided search results, general principles of asymmetric synthesis and stereoselective reactions of related heterocyclic compounds can be applied. The development of synthetic methodologies that allow for the controlled introduction of stereocenters is an active area of research.

Table 2: Factors Influencing Stereochemistry in the Synthesis of Derivatives

FactorDescriptionPotential Outcome
Chiral SubstratesUse of starting materials that are already enantiomerically pure.Transfer of chirality to the product.
Chiral Reagents/CatalystsEmployment of chiral auxiliaries, reagents, or catalysts to induce stereoselectivity.Enantioselective or diastereoselective formation of products.
Reaction ConditionsTemperature, solvent, and other conditions can influence the transition state energies of competing stereochemical pathways.Variation in the ratio of stereoisomers.
Steric HindranceThe steric bulk of substituents on the pyrimidine ring or the reacting partner can direct the approach of reagents.Preferential formation of one stereoisomer over another.

This table outlines general principles that would apply to the stereoselective synthesis of derivatives from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxypyrimidine 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Methoxypyrimidine-5-thiol (B6265514), both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding its tautomeric forms and the connectivity of its atomic framework.

Proton NMR (¹H NMR) for Tautomeric Analysis and Substituent Integration

The ¹H NMR spectrum of this compound is instrumental in analyzing the tautomeric equilibrium between the thiol and thione forms. The position of the pyrimidine (B1678525) ring protons and the methoxy (B1213986) group protons, as well as the presence and chemical shift of the thiol proton, offer critical insights.

In non-polar solvents, the thiol tautomer is expected to be more prevalent. The ¹H NMR spectrum in such a medium would likely exhibit distinct signals for the two non-equivalent pyrimidine ring protons. The proton at the C4 position is anticipated to appear as a singlet at a downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The proton at the C6 position would also present as a singlet, likely in a similar chemical shift range. The methoxy group protons (-OCH₃) would give rise to a sharp singlet, expected to be in the range of δ 3.9-4.2 ppm. The thiol proton (-SH) characteristically appears as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but generally falls within the δ 3.0-4.0 ppm range.

Conversely, in polar solvents, the equilibrium may shift towards the thione tautomer. This would result in a different set of signals. The pyrimidine ring protons would likely experience a shift in their resonance frequencies. More significantly, the thiol proton signal would be absent, and instead, a broad signal corresponding to the N-H proton of the pyrimidinethione ring would appear at a much more downfield position, typically above δ 10 ppm.

The integration of the proton signals provides a quantitative measure of the number of protons corresponding to each signal, confirming the presence of the methoxy group (3H) and the pyrimidine ring protons (1H each).

Proton Predicted Chemical Shift (δ ppm) - Thiol Form Predicted Chemical Shift (δ ppm) - Thione Form Multiplicity Integration
H48.0 - 8.5ShiftedSinglet1H
H68.0 - 8.5ShiftedSinglet1H
-OCH₃3.9 - 4.23.9 - 4.2Singlet3H
-SH3.0 - 4.0AbsentBroad Singlet1H
-NHAbsent> 10Broad Singlet1H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of the attached atoms.

For the thiol tautomer, five distinct carbon signals are expected. The carbon of the methoxy group (-OCH₃) would resonate at approximately δ 55-60 ppm. The four carbons of the pyrimidine ring will have characteristic chemical shifts. The C2 carbon, being attached to two electronegative atoms (nitrogen and oxygen), is expected to be the most deshielded, with a chemical shift in the range of δ 160-165 ppm. The C5 carbon, bearing the thiol group, would likely appear around δ 120-130 ppm. The C4 and C6 carbons are expected to have chemical shifts in the aromatic region, typically between δ 140-155 ppm.

In the case of the thione tautomer, the most significant change would be observed for the C5 carbon, which would now be part of a thiocarbonyl group (C=S). This would cause a substantial downfield shift, with the C5 resonance potentially moving to δ 180-200 ppm. The chemical shifts of the other pyrimidine ring carbons would also be affected by the change in the electronic structure.

Carbon Predicted Chemical Shift (δ ppm) - Thiol Form Predicted Chemical Shift (δ ppm) - Thione Form
C2160 - 165160 - 165
C4140 - 155Shifted
C5120 - 130180 - 200
C6140 - 155Shifted
-OCH₃55 - 6055 - 60

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₅H₆N₂OS), the calculated molecular weight is approximately 142.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The presence of a sulfur atom would also give rise to a characteristic M+2 peak with an intensity of about 4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z [M-15]⁺. Another common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a formyl radical (•CHO), which would lead to a fragment at m/z [M-29]⁺.

The pyrimidine ring itself can undergo characteristic fragmentation. The loss of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrogen-containing heterocyclic compounds, which would result in a fragment at m/z [M-27]⁺. Subsequent fragmentations could involve the loss of other small molecules such as carbon monoxide (CO) or the cleavage of the pyrimidine ring. The presence of the thiol group can also influence the fragmentation, potentially leading to the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).

m/z Predicted Fragment Proposed Fragmentation Pathway
142[C₅H₆N₂OS]⁺ (M⁺)Molecular Ion
144[C₅H₆N₂³⁴OS]⁺ (M+2)Isotopic peak due to ³⁴S
127[C₄H₃N₂OS]⁺Loss of •CH₃
113[C₄H₃N₂S]⁺Loss of •CHO
115[C₄H₅NOS]⁺Loss of HCN
109[C₅H₅N₂O]⁺Loss of •SH
108[C₅H₄N₂O]⁺Loss of H₂S

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the FT-IR spectrum in the region of 2550-2600 cm⁻¹. rsc.org In the Raman spectrum, this band is often more intense. The position of this band is sensitive to hydrogen bonding; a shift to a lower frequency would indicate the presence of intermolecular S-H•••N or S-H•••S hydrogen bonds.

The C-S stretching vibration is typically observed in the range of 600-800 cm⁻¹. The C-S-H bending vibration may also be observed in the Raman spectrum around 850-900 cm⁻¹. rsc.org

The pyrimidine ring will display a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations of the aromatic ring are expected to appear in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring will be observed above 3000 cm⁻¹.

The methoxy group will show a characteristic C-H stretching vibration around 2850-2950 cm⁻¹ and a C-O stretching vibration in the region of 1000-1100 cm⁻¹.

In the case of the thione tautomer, the S-H stretching band would be absent. Instead, a strong C=S stretching band would be expected to appear in the region of 1050-1250 cm⁻¹, although its position can be highly variable and coupled with other vibrations. The N-H stretching vibration of the pyrimidinethione ring would be observed as a broad band in the FT-IR spectrum, typically in the range of 3100-3400 cm⁻¹, and its position would also be influenced by hydrogen bonding.

Vibrational Mode Predicted Frequency Range (cm⁻¹) - Thiol Form Predicted Frequency Range (cm⁻¹) - Thione Form Technique
S-H Stretch2550 - 2600AbsentFT-IR, Raman
C-S Stretch600 - 800ShiftedFT-IR, Raman
C-S-H Bend850 - 900AbsentRaman
Pyrimidine Ring (C=N, C=C) Stretches1400 - 16001400 - 1600FT-IR, Raman
Aromatic C-H Stretch> 3000> 3000FT-IR, Raman
Methoxy C-H Stretch2850 - 29502850 - 2950FT-IR, Raman
Methoxy C-O Stretch1000 - 11001000 - 1100FT-IR, Raman
N-H StretchAbsent3100 - 3400FT-IR
C=S StretchAbsent1050 - 1250FT-IR, Raman

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrimidine ring in this compound is an aromatic system, and its UV-Vis spectrum is expected to show characteristic absorption bands.

The spectrum will likely exhibit two main absorption bands corresponding to π → π* transitions of the pyrimidine ring. The exact position and intensity of these bands will be influenced by the substituents. The electron-donating methoxy group and the thiol group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyrimidine.

The thiol tautomer is expected to have its primary absorption maxima (λ_max) in the range of 260-280 nm. The thione tautomer, with its extended conjugation involving the C=S group, would likely exhibit an absorption band at a longer wavelength, possibly above 300 nm. The position of the absorption maxima can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. A shift in the absorption bands upon changing the solvent polarity can provide further evidence for the presence of a particular tautomer.

Tautomer Predicted λ_max (nm) Electronic Transition
Thiol Form260 - 280π → π
Thione Form> 300π → π and n → π*

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crucially, XRD analysis would unambiguously determine which tautomer (thiol or thione) exists in the crystalline form. This would provide a definitive answer to the tautomeric preference in the solid state, which can then be compared with the solution-state studies from NMR and UV-Vis spectroscopy.

Furthermore, XRD would reveal the details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding. It would show whether the molecules form hydrogen-bonded dimers or extended networks, and would provide the precise geometries of these interactions. This information is vital for understanding the physical properties of the compound, such as its melting point and solubility.

Due to the lack of publicly available crystal structure data for this compound, a detailed discussion of its specific solid-state structure is not possible at this time. However, based on the structures of related pyrimidine derivatives, it is likely that the molecules would pack in a way that maximizes intermolecular hydrogen bonding and π-π stacking interactions.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., XPS, NEXAFS, UPS)

The electronic structure of this compound, which dictates its chemical reactivity and physical properties, can be comprehensively investigated using a suite of advanced spectroscopic techniques. Methods such as X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and Ultraviolet Photoelectron Spectroscopy (UPS) provide direct experimental probes into the core-level and valence electron energy levels. While specific experimental spectra for this compound are not widely published, the expected outcomes can be detailed based on extensive research on analogous sulfur-containing heterocyclic molecules, including pyrimidines and thiols. nih.govnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine elemental composition and the chemical state of atoms within a molecule. It works by irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its local chemical environment.

For this compound, XPS analysis would provide detailed information about the sulfur, nitrogen, oxygen, and carbon atoms.

Sulfur (S 2p): The S 2p core-level spectrum is particularly informative for thiol-containing compounds. A key distinction can be made between the thiol (-SH) and thiolate (-S⁻) forms. Based on studies of other thiols, the S 2p₃/₂ peak for a free thiol group is typically observed in the binding energy range of 163–164 eV. nih.gov If the compound deprotonates to form a thiolate, for instance upon adsorption to a metal surface, this peak would shift to a lower binding energy, typically around 162 eV. nih.govresearchgate.net An unconventional binding energy observed around 161.25 eV could suggest alternative adsorption sites or partial dissociation of the S-C bond. nih.govresearchgate.net

Nitrogen (N 1s): The pyrimidine ring contains two nitrogen atoms in chemically distinct environments (N1 and N3). Therefore, the N 1s spectrum is expected to show two overlapping peaks. The precise binding energies would be influenced by the electron-donating methoxy group and the thiol substituent, but would generally fall in the range of 398-401 eV. Studies on similar heterocyclic systems like halogenated pyrimidines and uracils demonstrate the sensitivity of N 1s binding energies to substituent effects. nih.govrsc.org

Carbon (C 1s) and Oxygen (O 1s): The C 1s spectrum would be complex, consisting of multiple overlapping peaks corresponding to the different carbon environments: the carbons in the pyrimidine ring, which are bonded to nitrogen, and the methyl carbon of the methoxy group. Similarly, the O 1s peak would confirm the presence and chemical state of the oxygen in the methoxy group.

The following table summarizes the expected core-level binding energies for this compound based on data from analogous compounds.

Element/Core Level Functional Group Expected Binding Energy (eV) Information Gleaned
S 2pPyrimidine-SH~163-164Confirms the presence of the thiol group.
N 1sPyrimidine Ring~398-401Distinguishes between the two inequivalent nitrogen atoms.
C 1sPyrimidine Ring / -OCH₃~284-288Resolves the different carbon chemical environments.
O 1s-OCH₃~532-534Confirms the methoxy group's chemical state.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states of a molecule. The technique involves tuning the X-ray energy across an element's absorption edge and observing sharp resonant peaks corresponding to the excitation of a core electron into unoccupied molecular orbitals (e.g., π* and σ* orbitals).

The NEXAFS spectra of this compound would reveal details about its unoccupied molecular orbitals.

N K-edge: The N K-edge spectrum would be dominated by intense, sharp peaks corresponding to transitions from the N 1s core levels to the low-lying unoccupied π* orbitals of the pyrimidine ring. The energy and intensity of these resonances are sensitive to the nature and position of substituents on the ring. nih.gov

S K-edge and L-edge: The sulfur K-edge and L-edge spectra are used to probe the unoccupied orbitals associated with the sulfur atom. For thiols, prominent features include transitions from sulfur core levels (S 1s for K-edge, S 2p for L-edge) to the σ(S-H) and σ(S-C) antibonding orbitals. nih.govnih.gov The analysis of these features, often aided by theoretical calculations, provides insight into the nature of the C-S and S-H bonds. nih.gov

The table below outlines the expected electronic transitions that would be observed in the NEXAFS spectra.

Absorption Edge Electronic Transition Unoccupied Orbital Probed Significance
N K-edgeN 1s → ππ orbitals of the pyrimidine ringProbes the aromatic system and the influence of substituents.
S K-edge / L-edgeS 1s/2p → σ(S-H)σ antibonding orbital of the S-H bondProvides information on the thiol group integrity.
S K-edge / L-edgeS 1s/2p → σ(S-C)σ antibonding orbital of the S-C bondCharacterizes the bond between the sulfur and the pyrimidine ring.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is analogous to XPS but uses lower-energy ultraviolet photons to probe the valence molecular orbitals rather than core levels. The resulting spectrum provides a map of the density of states in the valence region, offering direct insight into the molecular orbitals involved in chemical bonding and frontier orbital interactions.

A UPS spectrum of this compound would display a series of broad peaks, each corresponding to ionization from one or more valence molecular orbitals. The interpretation of these complex spectra typically relies heavily on comparison with theoretical calculations, such as those from Density Functional Theory (DFT). ucl.ac.uk Such a combined experimental and theoretical approach would allow for the assignment of spectral features to specific molecular orbitals, including:

The π-orbitals of the pyrimidine ring.

The lone pair orbitals of the nitrogen and oxygen atoms.

The prominent lone pair orbitals of the sulfur atom.

The σ-orbitals that constitute the molecular framework.

This analysis is crucial for understanding the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental to its chemical reactivity and electronic properties.

Computational Chemistry and Theoretical Investigations of 2 Methoxypyrimidine 5 Thiol

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular properties that are often challenging to probe experimentally.

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations on 2-Methoxypyrimidine-5-thiol (B6265514) are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

The optimized geometry reveals a planar pyrimidine (B1678525) ring, a consequence of its aromatic character. The methoxy (B1213986) and thiol substituents will have specific orientations relative to the ring that correspond to the molecule's lowest energy conformation. The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated. This includes the energies and compositions of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.33N1-C2-N3127.0
C2-O11.35C2-N3-C4115.5
C4-C51.39N3-C4-C5125.0
C5-S11.77C4-C5-C6117.0
C6-N11.34C5-C6-N1120.5
O1-C71.43C2-O1-C7118.0

Note: The data in this table is illustrative and represents typical values for similar chemical bonds and angles. Actual calculated values may vary based on the specific computational model and software used.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group and the pyrimidine ring's π-system. The LUMO is likely to be a π* orbital distributed over the pyrimidine ring. The methoxy group, being an electron-donating group, will raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity.

Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are representative and can vary depending on the level of theory and basis set employed in the calculation.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Computational methods can be used to calculate the partial atomic charges on each atom of this compound. These charges provide a quantitative measure of the local electron density and can be used to identify electrophilic and nucleophilic sites.

A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. It is color-coded to indicate regions of negative and positive electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, while the hydrogen atom of the thiol group would exhibit a region of positive potential.

Computational chemistry can also be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. The comparison between the calculated and experimental spectra can aid in the assignment of the observed vibrational bands to specific molecular motions.

For this compound, DFT calculations can predict the frequencies and intensities of its fundamental vibrational modes. Key vibrational modes would include the C-H stretching of the methoxy group and the pyrimidine ring, the C=N and C=C stretching vibrations of the ring, and the characteristic vibrations of the C-S and S-H bonds of the thiol group. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values, which accounts for the approximations inherent in the theoretical methods and the effects of the experimental conditions.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond the study of static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By modeling the potential energy surface of a reaction, researchers can gain a detailed understanding of the reaction mechanism, including the identification of transition states and the calculation of reaction energetics.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. The transition state represents the energy maximum along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Regioselectivity and Selectivity Prediction (e.g., GIAO calculations)

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions involving polyfunctional molecules like this compound. The presence of multiple nucleophilic centers—specifically the sulfur atom and the nitrogen atoms of the pyrimidine ring—raises questions of selectivity in reactions such as alkylation or acylation. Theoretical methods, particularly those combining Density Functional Theory (DFT) for geometry optimization with Gauge-Independent Atomic Orbital (GIAO) calculations for predicting NMR chemical shifts, have proven effective in elucidating the structures of reaction products and thus determining the preferred site of reaction. researchgate.netnih.govmdpi.com

The GIAO-DFT method allows for the calculation of theoretical ¹H and ¹³C NMR chemical shifts for all possible regioisomers that could be formed in a reaction. researchgate.net By comparing these computed spectra with experimentally obtained data, the exact structure of the product can be unambiguously identified. For instance, in the alkylation of heterocyclic thiones, a common ambiguity is whether the reaction occurs at the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation). researchgate.net

In the case of this compound, S-alkylation would lead to the formation of a 2-methoxy-5-(alkylthio)pyrimidine, while N-alkylation could occur at either N1 or N3 of the pyrimidine ring, leading to corresponding N-alkyl-pyrimidinethione isomers. The electronic environment, and therefore the NMR chemical shifts, of the alkyl group's protons and carbons would be significantly different in each isomer. GIAO calculations can predict these differences with high accuracy. mdpi.comnih.gov

For example, the chemical shift of a methylene (B1212753) group (-CH₂-) attached to the sulfur atom is expected to be significantly different from that of a methylene group attached to a ring nitrogen. By calculating the ¹³C chemical shifts for the S-alkylated and the two possible N-alkylated products, a clear distinction can be made.

Table 1: Hypothetical GIAO-Calculated ¹³C NMR Chemical Shifts (in ppm) for Potential Alkylation Products of this compound

RegioisomerPredicted ¹³C Shift of α-Methylene (-CH₂-R)
S-Alkylated Product~35-45
N1-Alkylated Product~50-60
N3-Alkylated Product~48-58

Note: The values in this table are illustrative and based on typical ranges observed for S-alkylation versus N-alkylation in related heterocyclic systems. Actual values would require specific DFT and GIAO calculations for the exact molecule.

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and analysis of the Highest Occupied Molecular Orbital (HOMO), can provide insights into the intrinsic reactivity of the different nucleophilic sites, helping to rationalize the observed regioselectivity. researchgate.net For many heterocyclic thiones, the sulfur atom is the softest and most nucleophilic site, often leading to a preference for S-alkylation under kinetic control. nih.gov

Computational Studies on Tautomeric Equilibria and Stability

The phenomenon of tautomerism is critical to understanding the structure and reactivity of this compound. This compound can exist in at least two tautomeric forms: the thiol form (this compound) and the thione form (2-methoxy-1H-pyrimidine-5(6H)-thione or its 3H-isomer). Computational studies, primarily using DFT, are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govacs.org

Studies on the closely related 2-pyrimidinethiol have shown that the relative stability of the thiol and thione tautomers is highly dependent on the medium. nih.govresearchgate.net In the gas phase, the thiol form is generally predicted to be more stable. However, in polar solvents such as water, the equilibrium can shift dramatically to favor the more polar thione form. nih.govacs.org This is due to the better solvation of the zwitterionic character of the thione tautomer.

For this compound, similar behavior is expected. DFT calculations can be employed to optimize the geometries of the possible tautomers and calculate their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) in both the gas phase and solution, the latter often modeled using a Polarizable Continuum Model (PCM).

Table 2: Calculated Relative Energies for Tautomers of 2-Pyrimidinethiol, an Analogous System

TautomerMethod/Basis SetMediumRelative Energy (kcal/mol)Reference
2-Pyrimidinethiol (Thiol)B3PW91/6-311+G(d,p)Gas Phase0.00 (most stable) nih.gov
2(1H)-Pyrimidinethione (Thione)B3PW91/6-311+G(d,p)Gas Phase+3.41 nih.gov
2-Pyrimidinethiol (Thiol)B3PW91/6-311+G(d,p)Aqueous+6.47 nih.gov
2(1H)-Pyrimidinethione (Thione)B3PW91/6-311+G(d,p)Aqueous0.00 (most stable) nih.gov

This table presents data for the analogous compound 2-pyrimidinethiol to illustrate the expected energetic differences and the influence of the medium.

Computational studies also allow for the investigation of the mechanisms of tautomerization. The interconversion between thiol and thione forms can occur via an intramolecular proton transfer, but this process typically has a high energy barrier. nih.gov More feasible pathways often involve solvent-assisted or dimer-assisted proton transfer, where water molecules or another molecule of the thiol/thione act as a proton shuttle, significantly lowering the activation energy of the transition state. nih.govacs.org DFT calculations can map these potential energy surfaces and identify the lowest energy pathways for interconversion.

Theoretical Approaches to Ligand-Metal Interactions in Coordination Complexes

Prediction of Coordination Geometries and Electronic Configurations

Theoretical methods are indispensable for predicting and understanding how this compound behaves as a ligand in coordination complexes with metal ions. The molecule possesses multiple potential coordination sites: the exocyclic sulfur atom and the two endocyclic nitrogen atoms (N1 and N3). This allows for various coordination modes, such as monodentate (binding through sulfur only) or bidentate (chelating through sulfur and one of the nitrogen atoms). researchgate.net

DFT calculations can be used to model the interaction of the ligand with various metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)). nih.gov By optimizing the geometry of the resulting metal complexes, one can predict the most stable coordination geometries. mdpi.com For first-row transition metals, common coordination numbers are 4 and 6, leading to geometries such as tetrahedral, square planar, or octahedral. researchgate.netcdnsciencepub.com

For instance, with a metal ion that favors a tetrahedral geometry like Zn(II), two molecules of this compound could act as bidentate N,S-donors to form a complex of the type [Zn(L)₂], resulting in a distorted tetrahedral geometry. mdpi.com For a metal like Ni(II), which can adopt either square planar or octahedral geometries, the ligand field provided by the N and S donors would influence the final structure. researchgate.net Theoretical calculations can determine the relative energies of these different possible geometries to predict the most likely outcome. nih.gov

The electronic configuration of the metal center in the complex is also a key aspect that can be investigated computationally. For transition metals with open d-shells, different spin states (e.g., high-spin vs. low-spin) may be possible. DFT calculations can compute the energies of these different spin states to predict the ground state electronic configuration of the complex. nih.gov

Analysis of Bonding Characters within Metal Complexes

Beyond predicting geometry, computational chemistry offers deep insights into the nature of the chemical bonds between this compound and a metal center. The metal-ligand interaction can have both covalent and electrostatic (ionic) components, and theoretical methods can quantify these contributions. tandfonline.comnsf.gov

Methods such as Natural Bond Orbital (NBO) analysis are frequently used to analyze the bonding in detail. NBO analysis examines the electron density distribution within the complex to identify donor-acceptor interactions between the filled orbitals of the ligand (the Lewis base) and the empty orbitals of the metal ion (the Lewis acid). This allows for the quantification of charge transfer from the ligand to the metal, which is a measure of the covalency of the bond.

For this compound, the primary donor orbitals would be the lone pairs on the sulfur and nitrogen atoms. NBO analysis can reveal the extent to which these lone pairs donate electron density into the vacant d-orbitals of a transition metal. The strength of these donor-acceptor interactions provides a quantitative measure of the covalent character of the Metal-Sulfur and Metal-Nitrogen bonds.

Table 3: Illustrative NBO Analysis Data for a Hypothetical Metal-Ligand Bond

BondInteractionSecond-Order Perturbation Energy (E(2)) (kcal/mol)Interpretation
Metal-SulfurS (lone pair) -> Metal (vacant d-orbital)High valueSignificant covalent character; strong charge transfer
Metal-NitrogenN (lone pair) -> Metal (vacant d-orbital)Moderate valueModerate covalent character

Note: This table provides a conceptual illustration of how NBO analysis is used. The E(2) energy is proportional to the strength of the donor-acceptor interaction.

Furthermore, the analysis of molecular orbitals can reveal how the orbitals of the ligand and the metal combine to form the bonding, non-bonding, and anti-bonding orbitals of the complex. This is crucial for understanding the electronic spectra and magnetic properties of the coordination compound. The character of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as it dictates the redox properties and the nature of electronic transitions (e.g., metal-to-ligand charge transfer or ligand-to-metal charge transfer). cdnsciencepub.com

Applications of 2 Methoxypyrimidine 5 Thiol in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block in Heterocyclic Scaffold Construction

The reactivity of the thiol group, coupled with the inherent electronic properties of the pyrimidine (B1678525) ring, makes 2-methoxypyrimidine-5-thiol (B6265514) an adept precursor for the synthesis of more complex heterocyclic systems.

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of pharmacologically active molecules. This compound serves as an ideal starting material for creating bicyclic structures where a new ring is fused to the pyrimidine core.

Thiazepines: The synthesis of benzothiazepines, a related class of compounds, often involves the reaction of an aminothiophenol with α,β-unsaturated ketones or similar precursors. researchgate.netresearchgate.net By analogy, this compound can be envisioned to react with appropriate bifunctional electrophiles to form pyrimidothiazepine derivatives. The nucleophilic thiol group can initiate a conjugate addition or substitution, followed by an intramolecular cyclization involving one of the pyrimidine ring nitrogens or a suitably placed amino group to form the seven-membered thiazepine ring.

Triazolopyrimidines: The synthesis of triazolopyrimidines is a well-established area of heterocyclic chemistry, often pursued for the discovery of new therapeutic agents. nih.govresearchgate.netnih.gov A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an aminotriazole. researchgate.net Alternatively, a pyrimidine derivative can be elaborated to form the fused triazole ring. Starting from this compound, the thiol group can be converted into a hydrazino group or another nitrogen-rich functionality. Subsequent reaction with a one-carbon electrophile (e.g., formic acid or a derivative) would facilitate the cyclization to form a nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidine or a related isomer. The versatility of the triazolopyrimidine scaffold has made it a significant template for designing medicinally active molecules. dntb.gov.ua

Beyond simple bicyclic systems, the functional groups of this compound allow for its incorporation into larger, more intricate molecular structures.

Polycyclic Systems: The thiol group is amenable to a variety of synthetic transformations that can be used to build additional rings. For example, S-alkylation followed by further cyclization reactions can lead to complex polycyclic frameworks. The pyrimidine ring itself can participate in cycloaddition reactions or be functionalized to enable further annulations.

Supramolecular Architectures: The formation of non-covalent superstructures is a key aspect of modern materials chemistry. researchgate.net this compound possesses multiple sites for hydrogen bonding (the thiol group and ring nitrogens) and potential for π-stacking interactions via the aromatic pyrimidine ring. These non-covalent interactions can direct the self-assembly of molecules into well-ordered, three-dimensional networks. mdpi.com The gain in aromatic character upon self-assembly through hydrogen bonding and stacking can be a significant driving force in the formation of these supramolecular polymers. acs.org

Precursor for Advanced Chemical Reagents and Catalysts

The reactivity of the thiol group makes this compound a useful starting point for the synthesis of specialized reagents and catalysts. chemscene.com Thiols are versatile functional groups that can be readily manipulated into other sulfur-containing moieties. ias.ac.inrsc.org

For instance, the thiol can be:

Oxidized to form sulfonyl chlorides or sulfonic acids, which are important functional groups in organic synthesis and are used as catalysts or as protecting groups.

Converted into thioethers through alkylation, which can then be used in various coupling reactions.

Used to prepare sulfenyl halides, which are reagents for the introduction of sulfur into other molecules.

Furthermore, heterocyclic compounds, including pyrimidines, form the core of many catalysts and can act as chiral auxiliaries or protecting groups in complex synthetic pathways. amazonaws.com

Ligand Chemistry of this compound

The presence of both a soft sulfur donor (thiol) and hard nitrogen donors (pyrimidine ring) makes this compound an excellent candidate for use as a ligand in coordination chemistry. researchgate.netscribd.com

Metal complexes of pyrimidine-thiol derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. researchgate.net The thiol proton is acidic and is often removed by a base or by the metal ion itself during complexation, leading to the formation of a thiolate-metal bond.

Common synthetic methods include:

Salt Metathesis: Reaction of an alkali metal thiolate (formed by deprotonating the thiol) with a transition metal halide. wikipedia.org

Reaction with Metal Oxides or Acetates: Direct reaction of the thiol with a metal salt, such as a metal acetate, often with gentle heating to drive the reaction.

Redox Reactions: Some low-valent metals can be oxidized by the thiol, leading to the formation of the metal-thiolate complex and hydrogen gas. wikipedia.org

Table 1: General Conditions for Synthesis of Metal Complexes with Thiol-Containing Ligands
Metal Ion SourceLigand FormSolventTypical ConditionsComplex Type
Metal Halides (e.g., MCl₂)Thiol + Base or Pre-formed ThiolateEthanol (B145695), Methanol, AcetonitrileStirring at room temperature or reflux[M(L)₂], [M(L)₂X₂]
Metal Acetates (e.g., M(OAc)₂)ThiolEthanol/Water mixtureReflux[M(L)₂]
Metal Oxides (e.g., CuO)ThiolAcetonitrileReflux, often involves redox[M(L)] or [M₂(L)₂]
Low-Valent Metal Carbonyls (e.g., Fe₃(CO)₁₂)ThiolToluene (B28343), THFStirring, may involve photolysisCarbonyl-thiolate clusters

L represents the deprotonated 2-methoxypyrimidine-5-thiolate ligand.

This compound offers several potential coordination sites for metal ions. The primary binding site is the soft sulfur atom of the deprotonated thiol (thiolate) group, which shows a strong affinity for soft and borderline metal ions like Cu(II), Zn(II), Cd(II), and Hg(II). mdpi.comnih.gov

The pyrimidine ring contains two nitrogen atoms which can also act as donor sites. This allows the ligand to exhibit different coordination modes:

Monodentate: Coordination occurs solely through the sulfur atom.

Bidentate Chelating: The ligand can coordinate through the sulfur atom and one of the adjacent ring nitrogen atoms (N1 or N3), forming a stable five or six-membered chelate ring. This is a very common coordination mode for related pyrimidine-2-thiol (B7767146) ligands. rsc.org

Bidentate Bridging: The ligand can bridge two metal centers, with the sulfur coordinating to one metal and a ring nitrogen coordinating to the other.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Table 2: Potential Coordination Modes and Binding Sites of this compound
Coordination ModeBinding SitesResulting StructureFavored by
MonodentateS⁻Terminal ThiolateSterically hindered complexes, presence of strongly coordinating co-ligands.
Bidentate (Chelating)S⁻, N1Five-membered chelate ringMetal ions that favor chelation (e.g., Ni(II), Cu(II)).
Bidentate (Bridging)S⁻ (to M1), N1 (to M2)Polymeric or dimeric structuresSpecific metal-to-ligand ratios, formation of polynuclear complexes.

Spectroscopic and Theoretical Characterization of Metal Complexes

The comprehensive characterization of metal complexes involving this compound is crucial for elucidating their electronic structure, coordination geometry, and the nature of the metal-ligand bonding. This is achieved through a synergistic approach that combines various spectroscopic techniques with theoretical calculations.

Infrared (IR) spectroscopy is a fundamental tool for identifying the coordination mode of the this compound ligand. The IR spectrum of the free ligand typically shows a characteristic ν(S-H) stretching vibration. Upon coordination to a metal center through the sulfur atom, this band disappears, providing strong evidence of deprotonation and M-S bond formation. Furthermore, shifts in the vibrational frequencies of the pyrimidine ring, particularly the C=N and C-S stretching modes, can indicate the involvement of the ring nitrogen atoms in coordination. mdpi.commdpi.com For instance, a shift in the C=N stretching vibration to a lower wavenumber upon complexation suggests coordination of the metal ion to the nitrogen of the pyrimidine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of diamagnetic metal complexes in solution. The disappearance of the S-H proton signal in the ¹H NMR spectrum of a complex is indicative of coordination via the thiolate sulfur. nih.gov Chemical shift changes of the pyrimidine ring protons and carbons compared to the free ligand can reveal the coordination sites and provide insights into the electronic environment of the complex. nih.govnih.gov

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the metal complexes. The spectra typically exhibit intense bands in the UV region, which are assigned to intra-ligand (π→π*) transitions of the pyrimidine ring. The formation of metal complexes can lead to the appearance of new, lower-energy bands in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing information about the coordination geometry and the nature of the metal ion. mdpi.com

Mass spectrometry provides unequivocal evidence for the formation of the desired complexes by determining their molecular weight. The molecular ion peak in the mass spectrum confirms the stoichiometry of the complex, for example, indicating a 2:1 ligand-to-metal ratio. nih.gov

Theoretical studies, primarily using Density Functional Theory (DFT), complement experimental data by providing detailed insights into the geometric and electronic structures of the complexes. nih.govnih.gov DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and simulate electronic spectra, which can then be compared with experimental IR and UV-Vis data for validation. nih.govnih.govnih.gov These computational methods allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the analysis of the nature of the metal-ligand bond in terms of covalent and ionic contributions. nih.gov Theoretical calculations have been shown to successfully predict the most stable coordination geometry among several possibilities, aligning well with X-ray crystallography and NMR data. nih.gov

Table 1: Summary of Spectroscopic and Theoretical Methods for Characterization

Technique Information Obtained Typical Observations for this compound Complexes
Infrared (IR) Spectroscopy Identifies functional groups and coordination sites.Disappearance of the ν(S-H) band; shifts in pyrimidine ring vibrations (e.g., C=N, C-S). mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Provides structural information for diamagnetic complexes in solution.Disappearance of the S-H proton signal; chemical shifts of ring protons indicate coordination. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy Investigates electronic transitions.Intra-ligand π→π* transitions; appearance of new Ligand-to-Metal Charge Transfer (LMCT) or d-d bands. mdpi.com
Mass Spectrometry (MS) Determines molecular weight and stoichiometry.Molecular ion peak confirms the M:L ratio of the complex. nih.gov
Density Functional Theory (DFT) Predicts geometry, electronic structure, and spectroscopic properties.Optimized bond lengths/angles; calculated vibrational frequencies and electronic transitions that correlate with experimental data. nih.govnih.gov

Functionalization for Integration into Advanced Materials and Nanotechnology

The unique chemical properties of this compound, particularly the presence of the thiol (-SH) group, make it a highly valuable molecule for the functionalization of surfaces and the development of advanced materials and nanotechnologies. The thiol group acts as a versatile chemical anchor, enabling the covalent attachment of the pyrimidine derivative to a wide range of substrates.

A primary application of thiol-containing molecules is in the surface modification of nanomaterials, such as gold nanoparticles (AuNPs) and two-dimensional (2D) transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂). mdpi.comnih.govsemanticscholar.org The strong affinity between sulfur and noble metals facilitates the formation of stable self-assembled monolayers (SAMs) on gold surfaces. This "grafting-to" approach allows for the precise control of the surface chemistry of nanoparticles, integrating the electronic and recognition properties of the pyrimidine moiety. The functionalization of magnetic nanoparticles with thiol-groups has been demonstrated as a platform for further polymerization, creating core-shell hybrid materials with tailored properties. mdpi.com

In the realm of 2D materials, organic thiols are explored for functionalizing surfaces to alter their electronic properties or to act as spacers that control the interlayer distance. nih.govchemrxiv.org Covalent functionalization with dithiolated molecules can directly incorporate them into the MoS₂ lattice, acting as pillars to increase the interlayer spacing, which can improve ion intercalation for energy storage applications. chemrxiv.org While some studies suggest that thiols may facilitate the oxidation to disulfides that physisorb on the surface rather than forming a covalent bond, the interaction is still a critical pathway for surface modification. nih.govsemanticscholar.org

The methodology for integrating thiol-containing compounds often involves a multi-step process. For instance, a common strategy is to first synthesize a derivative of the target molecule with a protected thiol group, attach it to a substrate or another molecule, and then deprotect the thiol to make it available for binding or further reaction. mdpi.com This approach provides a route to link biologically active compounds to nanocarriers for potential drug delivery systems. mdpi.com Furthermore, thiol-functionalized linkers are being investigated for the construction of conductive Metal-Organic Frameworks (MOFs), where the sulfur atoms can enhance electronic communication between metal centers. semanticscholar.org

Table 2: Strategies for Functionalization and Integration into Materials

Material/Substrate Functionalization Approach Purpose and Application
Gold Nanoparticles (AuNPs) Self-Assembled Monolayers (SAMs) via S-Au bond formation.Surface modification for drug delivery systems, sensors, and catalysis. mdpi.com
Magnetic Nanoparticles (MNPs) Silanization with mercapto-silanes followed by polymerization.Creation of core-shell hybrid materials for various applications. mdpi.com
2D MoS₂ Reaction with thiol groups to fill sulfur vacancies or as pillars.Tuning electronic properties; controlling interlayer spacing for energy storage. nih.govchemrxiv.org
Metal-Organic Frameworks (MOFs) Use as a functionalized organic linker.Development of conductive MOFs for electronic and sensing applications. semanticscholar.org

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methoxypyrimidine-5-thiol?

The synthesis typically involves nucleophilic substitution or functionalization of a pyrimidine precursor. For example:

  • Step 1 : Start with a pyrimidine derivative (e.g., 2-methoxy-5-bromopyrimidine) and introduce a thiol group via nucleophilic displacement using thiourea or sodium hydrosulfide under basic conditions (e.g., NaOH) .
  • Step 2 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .
  • Key variables : Reaction temperature (60–80°C), solvent (DMF or ethanol), and stoichiometric ratio of reagents to minimize byproducts like disulfides .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.
  • Waste disposal : Segregate waste and consult professional disposal services for thiol-containing compounds to avoid environmental contamination .

Q. How can researchers characterize this compound’s purity and structure?

  • Analytical techniques :
  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with literature data (e.g., δ ~2.5 ppm for SCH3_3, δ ~8.3 ppm for pyrimidine protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 143.04 for C5_5H6_6N2_2OS) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Key parameters :
  • Catalyst screening : Test bases like K2_2CO3_3 or DBU to enhance nucleophilic substitution efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in NMR shifts may arise from tautomerism or solvent effects.
  • Solution :
  • Repeat experiments in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to confirm peak assignments .
  • Cross-validate with computational chemistry (DFT calculations for expected 1^1H chemical shifts) .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • In vitro assays :
  • Antimicrobial testing : Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50_{50} determination) .
    • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results .

Q. How does this compound’s stability vary under different storage conditions?

  • Stability factors :
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture : Use desiccants in storage containers to avoid hydrolysis of the thiol group .
  • Long-term stability : Monitor via periodic HPLC analysis over 6–12 months .

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Molecular docking : Simulate interactions with target proteins (e.g., thymidylate synthase) using AutoDock Vina .
  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Potential causes : Variability in assay conditions (e.g., pH, serum content) or compound purity.
  • Resolution :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Re-evaluate compound purity and confirm identity via LC-MS before bioassays .

Q. What are common pitfalls in functionalizing this compound for heterocyclic chemistry?

  • Challenge : Competing side reactions (e.g., oxidation to disulfides or demethylation).
  • Mitigation :
  • Use inert atmospheres (N2_2/Ar) during reactions to prevent oxidation .
  • Optimize protecting groups (e.g., acetyl for thiol) before further derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.